molecular formula C8H9ClF2N2 B11794671 4-Chloro-6-(difluoromethyl)-2-isopropylpyrimidine

4-Chloro-6-(difluoromethyl)-2-isopropylpyrimidine

Cat. No.: B11794671
M. Wt: 206.62 g/mol
InChI Key: OBMLYLAGFULADQ-UHFFFAOYSA-N
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Description

4-Chloro-6-(difluoromethyl)-2-isopropylpyrimidine is a heterocyclic organic compound that contains a pyrimidine ring substituted with chlorine, difluoromethyl, and isopropyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the palladium-catalyzed difluoromethylation of heteroaryl chlorides . This reaction is carried out under mild conditions and involves the use of difluoromethylating agents such as [(SIPr)Ag(CF2H)]2. The reaction proceeds with high efficiency, yielding the desired difluoromethylated product.

Industrial Production Methods

Industrial production of 4-Chloro-6-(difluoromethyl)-2-isopropylpyrimidine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of automated systems for reagent addition and product isolation can improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-(difluoromethyl)-2-isopropylpyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The difluoromethyl group can be oxidized or reduced to form different functional groups.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used to facilitate nucleophilic substitution.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) can be employed.

    Coupling Reactions: Palladium catalysts and appropriate ligands are commonly used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while coupling reactions can produce biaryl or heteroaryl compounds.

Scientific Research Applications

4-Chloro-6-(difluoromethyl)-2-isopropylpyrimidine has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: It can be incorporated into polymers or other materials to impart unique properties, such as increased stability or specific electronic characteristics.

    Biological Research: The compound can be used as a probe to study biological pathways and interactions, particularly those involving pyrimidine derivatives.

    Industrial Chemistry: It can serve as an intermediate in the synthesis of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 4-Chloro-6-(difluoromethyl)-2-isopropylpyrimidine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The difluoromethyl group can enhance the compound’s binding affinity and selectivity through hydrogen bonding and other interactions . The isopropyl group can also influence the compound’s pharmacokinetic properties, such as its solubility and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-6-(difluoromethyl)-2-isopropylpyrimidine is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. The combination of chlorine, difluoromethyl, and isopropyl groups in the pyrimidine ring provides a distinct set of properties that can be exploited in various applications. Compared to similar compounds, it may offer improved binding affinity, selectivity, and stability in certain contexts.

Properties

Molecular Formula

C8H9ClF2N2

Molecular Weight

206.62 g/mol

IUPAC Name

4-chloro-6-(difluoromethyl)-2-propan-2-ylpyrimidine

InChI

InChI=1S/C8H9ClF2N2/c1-4(2)8-12-5(7(10)11)3-6(9)13-8/h3-4,7H,1-2H3

InChI Key

OBMLYLAGFULADQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC(=CC(=N1)Cl)C(F)F

Origin of Product

United States

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